Cas no 122458-04-2 (8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione,2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)-(9CI))
![8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione,2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)-(9CI) structure](https://de.kuujia.com/scimg/cas/122458-04-2x500.png)
122458-04-2 structure
Produktname:8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione,2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)-(9CI)
8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione,2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)-(9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione,2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)-(9CI)
- (+)-Marasmone
- 8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione,2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, [4aS-(4aa,6a,8aS*,10aa,10ba)]-
- Marasmone
- 8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione, 2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)- (9CI)
- 8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione, 2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)-
- N-((3-Methylphenyl)methylene)-(E)-Benzenamine
- N-[(3-Methylphenyl)methylene]-(e)-Benzenamine
- DTXSID901102230
- 122458-04-2
- CHEBI:174655
- 4-hydroxy-5,5-dimethyl-11,13-dioxatetracyclo[7.5.1.01,6.012,15]pentadec-8-ene-2,14-dione
-
- Inchi: 1S/C15H18O5/c1-14(2)8-4-3-7-6-19-12-11(7)15(8,13(18)20-12)10(17)5-9(14)16/h3,8-9,11-12,16H,4-6H2,1-2H3/t8-,9+,11+,12+,15-/m0/s1
- InChI-Schlüssel: GXDBSAJFXBTPQJ-UGCTXDRPSA-N
- Lächelt: C1C2[C@@]3([H])[C@]4(C(=O)C[C@@H](O)C(C)(C)[C@]4([H])CC=2)C(=O)O[C@@]3([H])O1
Berechnete Eigenschaften
- Genaue Masse: 278.11542367g/mol
- Monoisotopenmasse: 278.11542367g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 0
- Komplexität: 549
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 5
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 72.8Ų
- XLogP3: 0.3
8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione,2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)-(9CI) Verwandte Literatur
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
3. Book reviews
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
122458-04-2 (8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione,2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)-(9CI)) Verwandte Produkte
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